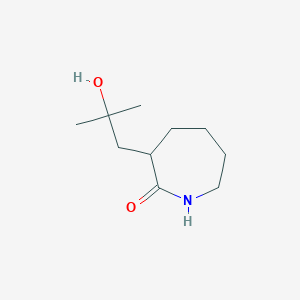

3-(2-Hydroxy-2-methylpropyl)azepan-2-one

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

3-(2-hydroxy-2-methylpropyl)azepan-2-one |

InChI |

InChI=1S/C10H19NO2/c1-10(2,13)7-8-5-3-4-6-11-9(8)12/h8,13H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

JFWQPCPVYDPGAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CC1CCCCNC1=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Hydroxy-2-methylpropyl)azepan-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chloro-1-phenylpropan-1-ol with a suitable base can lead to the formation of the azepane ring . Another method involves the use of multicomponent heterocyclization reactions, which allow for the efficient construction of the azepane scaffold .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that can be performed under controlled conditions. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Hydroxy-2-methylpropyl)azepan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as hydroxylamine hydrochloride .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

3-(2-Hydroxy-2-methylpropyl)azepan-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of bioactive compounds. In medicine, it is investigated for its potential therapeutic properties, including its role as a scaffold for drug development .

Mechanism of Action

The mechanism of action of 3-(2-Hydroxy-2-methylpropyl)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section evaluates 3-(2-Hydroxy-2-methylpropyl)azepan-2-one against compounds with analogous cores or substituents, emphasizing structural, functional, and application-based differences.

1-(3-Aminopropyl)azepan-2-one

- Core Structure : Azepan-2-one.

- Substituent: 3-aminopropyl group.

- Key Differences: The aminopropyl group introduces nucleophilic reactivity, enabling peptide bond formation and heterocyclic synthesis, unlike the hydroxyl group in the target compound . Applications: Used as a building block for pharmaceuticals and agrochemicals due to its amine functionality .

- Reactivity : The amine group facilitates nucleophilic substitutions, whereas the hydroxyl group in this compound may participate in hydrogen bonding or oxidation reactions.

3',4'-Dihydroxy-2-(hexahydro-1H-azepin-1-yl)acetophenone

- Core Structure: Azepine (non-lactam) fused with acetophenone.

- Substituents : Dihydroxy groups on the aromatic ring.

- Key Differences: The acetophenone moiety introduces aromaticity and conjugated π-systems, contrasting with the aliphatic azepanone core . Applications: Likely explored for antioxidant or chelating properties due to catechol-like dihydroxy groups.

- Reactivity: The acetophenone group undergoes keto-enol tautomerism, while the hydroxyl groups may engage in redox reactions.

3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde

- Core Structure : Oxolane (tetrahydrofuran) with a carbaldehyde group.

- Substituent : Same 2-hydroxy-2-methylpropyl group.

- Key Differences: The five-membered oxolane ring experiences higher ring strain compared to the seven-membered azepanone, affecting stability and reactivity . Applications: The aldehyde group enables condensation reactions, whereas the lactam in the target compound is more suited for amidation.

| Property | This compound | 3-(2-Hydroxy-2-methylpropyl)oxolane-3-carbaldehyde |

|---|---|---|

| Molecular Formula | C₉H₁₇NO₂ | C₉H₁₆O₃ (from ) |

| Ring Size | 7-membered | 5-membered |

| Functional Group | Lactam | Aldehyde |

3-[(Dimethylsulfamoyl)amino]azepan-2-one

- Core Structure : Azepan-2-one.

- Substituent: Dimethylsulfamoyl amino group.

- Key Differences: The sulfonamide group is electron-withdrawing, enhancing electrophilicity at the lactam carbonyl, unlike the electron-donating hydroxyl group in the target compound . Applications: Potential protease inhibition due to sulfonamide functionality.

Biological Activity

3-(2-Hydroxy-2-methylpropyl)azepan-2-one, also known as a derivative of azepanone, is a compound that has garnered interest in various fields of biological research. This article delves into its biological activities, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H19NO

- Molecular Weight : 183.28 g/mol

- IUPAC Name : this compound

- Structure : The compound features an azepane ring with a hydroxyalkyl substituent, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may function as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth and biofilm formation.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential use as a therapeutic agent in treating bacterial infections.

Anticancer Properties

Research into the anticancer effects of this compound has revealed promising results. In vitro studies have demonstrated that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells.

- Case Study : A study published in Molecules reported that treatment with this compound led to a significant reduction in cell viability (up to 70% at concentrations of 50 µM) in MCF-7 breast cancer cells after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death.

In Vivo Studies

In vivo studies using animal models have further confirmed the biological activity of this compound. For instance, a recent study evaluated its effect on tumor growth in mice:

- Experimental Design : Mice were administered varying doses of the compound (10 mg/kg and 20 mg/kg) daily for two weeks.

- Results : The higher dose significantly reduced tumor size by approximately 50% compared to the control group, suggesting effective antitumor activity.

Toxicity and Safety Profile

While the compound shows potential therapeutic benefits, it is essential to assess its toxicity. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits minimal adverse effects on liver and kidney functions in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.